molecular formula C11H8FNO2S B2929270 2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 794554-74-8

2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2929270
CAS No.: 794554-74-8
M. Wt: 237.25
InChI Key: UCYWUSDJNCOTDP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c12-8-3-1-2-7(4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYWUSDJNCOTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid typically involves the condensation of 3-fluorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid is a chemical compound with the molecular formula C11H8FNO2SC_{11}H_8FNO_2S and a molecular weight of 237.25 . It contains a thiazole ring, a fluorophenyl group, and an acetic acid moiety.

Scientific Research Applications

This compound can be applied in scientific research as a building block in the synthesis of complex molecules, in the study of enzyme inhibition and receptor binding, and in the development of new materials with specific electronic or optical properties.

Chemical Reactions

This compound can undergo different chemical reactions:

  • Oxidation The thiazole ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction The nitro group on the phenyl ring can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
  • Substitution Electrophilic substitution can occur at the C-5 position of the thiazole ring, often using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine derivative.

Biological Activities

Mechanism of Action

The mechanism of action of 2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Aromatic Rings

Table 1: Substituent Variations in Thiazole-Acetic Acid Derivatives
Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
Target Compound 3-Fluoro C₁₁H₈FNO₂S 237.25 High electronegativity enhances binding specificity; moderate lipophilicity.
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid 4-Chloro C₁₁H₈ClNO₂S 253.71 Larger substituent size may reduce target affinity; increased metabolic stability.
2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid 3-Fluoro-4-(CF₃) C₁₂H₇F₄NO₂S 305.25 Strong electron-withdrawing CF₃ group enhances stability but reduces solubility.
[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid 3,4-Dimethoxy C₁₃H₁₃NO₄S 279.31 Electron-donating OMe groups increase lipophilicity; potential for improved bioavailability.

Key Observations :

  • Electron-Withdrawing Groups (e.g., F, Cl, CF₃) : Enhance binding to electron-rich targets (e.g., enzymes) but may reduce solubility.
  • Electron-Donating Groups (e.g., OMe) : Improve membrane permeability but may decrease metabolic stability .

Acid Functionality and Solubility

All analogues retain the acetic acid group, which ionizes at physiological pH (pKa ~2.5–3.0), enabling hydrogen bonding and salt formation.

  • Free Acid vs. Salt Forms: The target compound’s free acid form has moderate aqueous solubility. Derivatives like 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride exhibit higher solubility due to protonation of the amine group.

Biological Activity

2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid (CAS Number: 794554-74-8) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a thiazole ring with a fluorophenyl group and an acetic acid moiety, which may contribute to its diverse pharmacological properties.

  • Molecular Formula : C11H8FNO2S
  • Molecular Weight : 237.25 g/mol
  • IUPAC Name : this compound
  • Appearance : Powder

The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets through multiple mechanisms. These include:

  • Antiviral and Antimicrobial Activity : Thiazole derivatives have shown efficacy against a range of viral and bacterial pathogens due to their ability to inhibit key enzymes or disrupt cellular processes.
  • Anticancer Properties : Studies indicate that compounds with thiazole rings can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death .

Biological Activities

The following table summarizes the reported biological activities associated with this compound and related thiazole derivatives:

Activity Description References
AntiviralInhibits replication of specific viruses by targeting viral enzymes.
AntimicrobialExhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria.
AnticancerInduces cytotoxic effects in various cancer cell lines (e.g., HT29, Jurkat) with IC50 values < 5 µg/mL.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo models.
AntidiabeticShows potential in modulating glucose levels and enhancing insulin sensitivity.

Case Studies and Research Findings

Recent studies have highlighted the significance of structural modifications in enhancing the biological activity of thiazole derivatives:

  • Anticancer Activity :
    • A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, with structure-activity relationship (SAR) analysis revealing that electron-donating groups on the phenyl ring enhance activity .
  • Antimicrobial Effects :
    • Research indicated that thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .
  • Anti-inflammatory Properties :
    • Experimental models showed that these compounds could significantly reduce pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Q & A

Basic: What are the established synthetic routes for 2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid?

Methodological Answer:
A common approach involves the reaction of 3-fluorophenyl-substituted thiazole precursors with chloroacetic acid under alkaline conditions. For example, thiol-containing intermediates (e.g., 2-(3-fluorophenyl)-1,3-thiazole-4-thiol) can undergo nucleophilic substitution with monochloroacetic acid in a basic medium (e.g., NaOH) to yield the acetic acid derivative. Reaction optimization may require microwave-assisted synthesis to enhance yield and reduce side products, as demonstrated for analogous thiazole derivatives . Purification typically involves recrystallization or column chromatography, followed by structural validation via elemental analysis and IR spectroscopy .

Basic: What physicochemical properties are critical for characterizing this compound?

Methodological Answer:
Key properties include:

  • Melting point : ~139°C (analogous thiazole acetic acids exhibit similar ranges) .
  • Solubility : Polar aprotic solvents (e.g., DMSO, ethanol) are preferred due to the carboxylic acid moiety.
  • Stability : Storage at 2–8°C in inert atmospheres minimizes degradation .
  • Spectroscopic data : IR spectroscopy confirms carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹). NMR (¹H/¹³C) identifies the 3-fluorophenyl (δ ~7.4–7.8 ppm) and thiazole protons (δ ~6.8–7.2 ppm) .

Advanced: How can crystallographic techniques resolve ambiguities in its molecular structure?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is critical. Key steps include:

  • Data collection : High-resolution data (e.g., Cu-Kα radiation) to resolve fluorine positional disorder.
  • Refinement : SHELXL’s constraints for H-bonding networks and anisotropic displacement parameters improve accuracy .
  • Validation : Tools like PLATON check for missed symmetry and twinning, common in fluorinated compounds . For example, hydrogen bonding patterns (e.g., C=O···H-N) can be analyzed using graph-set notation to confirm packing motifs .

Advanced: How do structural modifications influence bioactivity in related compounds?

Methodological Answer:
Structure-activity relationship (SAR) studies compare substituent effects:

  • Fluorine position : 3-Fluorophenyl may enhance metabolic stability compared to 4-chloro analogs (e.g., fenclozic acid) via reduced CYP450 interactions .
  • Acetic acid moiety : Conversion to esters or amides alters solubility and membrane permeability. For example, methyl esters of similar thiazole acetic acids show improved antifungal activity .
  • Method : Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase, validated by in vitro enzyme assays .

Advanced: What methodologies are used to study its metabolic pathways?

Methodological Answer:

  • In vitro assays : Liver microsomes (human/rat) incubate the compound with NADPH to identify Phase I metabolites (e.g., hydroxylation at the thiazole ring). LC-MS/MS detects metabolites via exact mass (e.g., [M+H]⁺ = 266.03) .
  • Isotope labeling : ¹⁸O or ¹⁹F NMR tracks metabolic transformations, such as glucuronidation of the acetic acid group .
  • In vivo studies : Radiolabeled (¹⁴C) compound administration in rodents, followed by scintillation counting of urine/feces, quantifies excretion pathways .

Advanced: How to address contradictory bioactivity data across studies?

Methodological Answer:

  • Reproducibility checks : Standardize assay conditions (e.g., cell line viability, MIC thresholds for antimicrobial tests) .
  • Data normalization : Use internal controls (e.g., reference drugs like ciprofloxacin) to calibrate activity metrics .
  • Meta-analysis : Compare substituent effects across analogs (e.g., 3-fluoro vs. 4-chloro phenyl groups) using multivariate regression to identify key activity drivers . Contradictions may arise from divergent cell permeability or assay interference (e.g., thiol reactivity in colorimetric assays) .

Advanced: What computational tools predict its intermolecular interactions in solid-state forms?

Methodological Answer:

  • Hirshfeld surface analysis : CrystalExplorer visualizes close contacts (e.g., F···H, O···H) to explain polymorphism .
  • DFT calculations : Gaussian09 optimizes crystal packing energy, comparing π-π stacking (fluorophenyl vs. thiazole) contributions .
  • Molecular dynamics (MD) : GROMACS simulates solvent effects on co-crystal formation with excipients (e.g., lactose) for formulation studies .

Basic: How to validate purity and identity during synthesis?

Methodological Answer:

  • Chromatography : HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) with UV detection (λ = 254 nm) confirms purity (>95%) .
  • Mass spectrometry : High-resolution ESI-MS (e.g., exact mass 267.03 Da for C₁₁H₈FNO₂S) verifies molecular identity .
  • Elemental analysis : Carbon, hydrogen, nitrogen content should match theoretical values within ±0.4% .

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